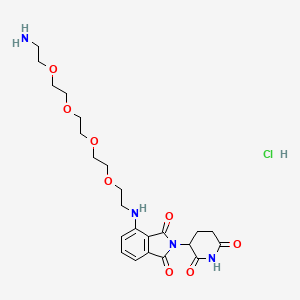

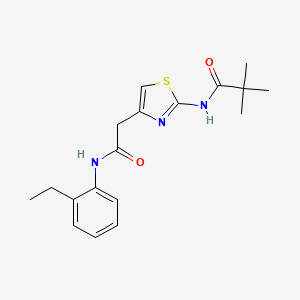

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

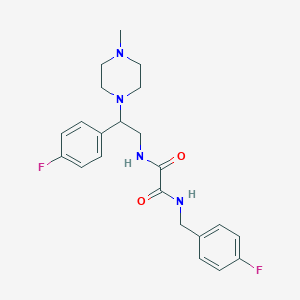

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide is a small organic molecule with the following chemical formula: C₂₃H₂₇N₅O₃S . It belongs to the class of phenylpiperidines and contains a phenylpiperidine skeleton, which consists of a piperidine ring bound to a phenyl group. The compound’s structure includes an indazole moiety and a piperidinylphenylacetamide group .

Molecular Structure Analysis

科学的研究の応用

Acrylamide Precursors and Formation Mechanisms

Research has extensively explored the formation mechanisms of acrylamide, particularly from asparagine and reducing sugars, underlining the significance of understanding these pathways in various applications, including food safety and polymer chemistry. Studies have identified potential precursors and intermediates in acrylamide formation, offering insights into its generation under thermal conditions (Perez Locas & Yaylayan, 2008; Yaylayan & Stadler, 2005).

Thermoresponsive Polymers

The synthesis of novel acrylamide monomers bearing specific functional groups has led to the development of thermoresponsive polymers, which exhibit unique temperature-dependent solubility. Such materials have potential applications in smart coatings, drug delivery systems, and responsive hydrogels, demonstrating the versatility of acrylamide derivatives in material science (Jiang et al., 2014).

Chiral Separation Media

Acrylamide derivatives have been utilized to synthesize optically active polymers and chiral stationary phases for chromatographic separations. These applications are crucial in pharmaceutical research, where the separation of enantiomers can significantly impact drug efficacy and safety (Tian et al., 2010; Lu et al., 2010).

Photoresponsive Materials

Integrating acrylamide units with photoactive groups has resulted in polymers with adjustable properties upon light exposure. Such materials are explored for their potential in optical devices, sensors, and controlled release systems, highlighting the functional versatility of acrylamide derivatives (Akiyama & Tamaoki, 2004).

Polymerization Techniques and Material Properties

The controlled polymerization of acrylamide derivatives, including RAFT polymerization techniques, has enabled the synthesis of polymers with precise molecular architectures. These advancements facilitate the design of materials with tailored properties for specific applications, ranging from biocompatible materials to industrial polymers (Mori et al., 2005).

特性

IUPAC Name |

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-2-8(11)9-4-6-10-5-3-7-14(10,12)13/h2H,1,3-7H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAVAILIIVJRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCN1CCCS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2469020.png)

![1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2469024.png)

![1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2469027.png)

![3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2469032.png)

![2-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2469039.png)

![Methyl 2-(benzo[d]thiazole-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469042.png)